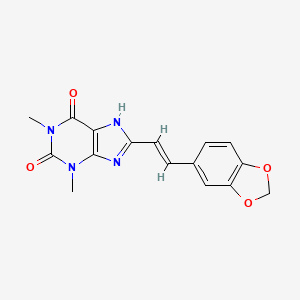
Theophylline, 8-(3,4-(methylenedioxy)styryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(3,4-(methylenedioxy)styryl)- is a synthetic derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of a styryl group substituted with a methylenedioxy moiety at the 8th position of the theophylline structure. The molecular formula of Theophylline, 8-(3,4-(methylenedioxy)styryl)- is C16H14N4O4, and it has a molecular weight of 326.307 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(3,4-(methylenedioxy)styryl)- typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the condensation reaction between theophylline and 3,4-(methylenedioxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of Theophylline, 8-(3,4-(methylenedioxy)styryl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-(3,4-(methylenedioxy)styryl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Theophylline, 8-(3,4-(methylenedioxy)styryl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Theophylline, 8-(3,4-(methylenedioxy)styryl)- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscles, particularly in the respiratory tract, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator effects .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theobromine: Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 8-(3,4-(methylenedioxy)styryl)- is unique due to the presence of the methylenedioxy-styryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent compared to its parent compound, theophylline .
Propiedades
| 73908-79-9 | |
Fórmula molecular |
C16H14N4O4 |
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+ |
Clave InChI |
AVFMEQZKKIUQAF-GQCTYLIASA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


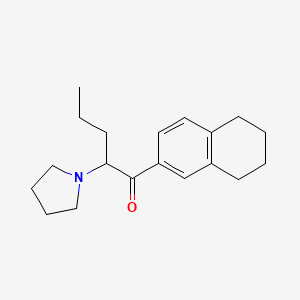
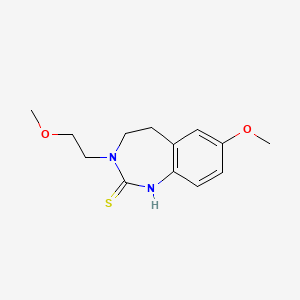
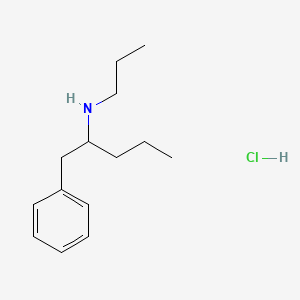
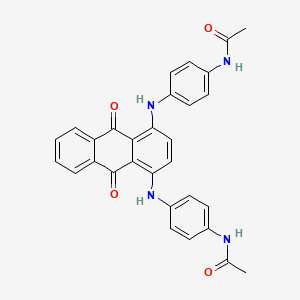
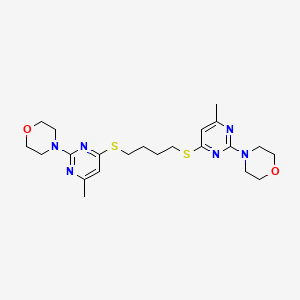
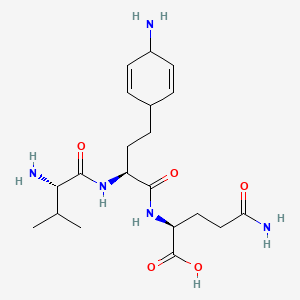
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
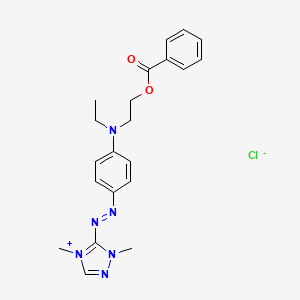
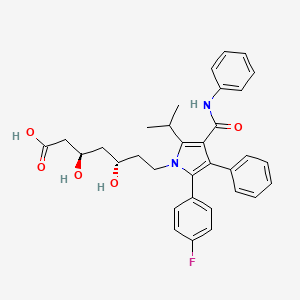
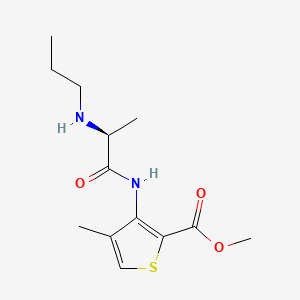
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
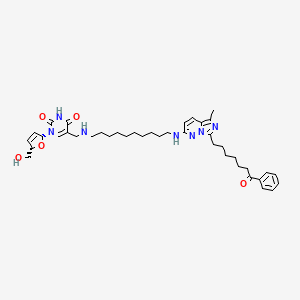
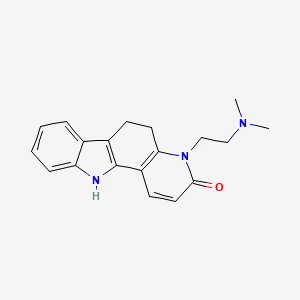
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
